

# The History and Development of Soman (GD): A Technical Guide

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## Compound of Interest

Compound Name: Soman

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This technical guide provides an in-depth overview of the history, chemical properties, mechanism of action, toxicology, and medical countermeasures related to the organophosphate nerve agent **Soman** (GD). All quantitative data is summarized in tables for comparative analysis, and key experimental methodologies are detailed.

## Introduction and Historical Development

**Soman**, with the NATO designation GD (G-series, D), is one of the most toxic and rapidly acting chemical warfare agents ever developed. Its discovery traces back to Nazi Germany's research into organophosphorus compounds, initially intended as insecticides.

- **Discovery:** **Soman** was synthesized in 1944 by the Austrian-German biochemist and Nobel laureate Richard Kuhn and his team.<sup>[1]</sup> This discovery followed the synthesis of Tabun (GA) in 1936 and Sarin (GB) in 1938 by Gerhard Schrader's team at IG Farben.<sup>[2]</sup> **Soman** proved to be even more toxic than its G-series predecessors.<sup>[1]</sup>
- **World War II:** Although produced in small quantities at a pilot plant by IG Farben, **Soman** was never used in World War II.<sup>[1]</sup> The reasons remain a subject of historical debate, with theories suggesting Hitler's personal aversion to chemical warfare, having been a victim of a gas attack in World War I, and concerns about Allied retaliatory capabilities.

- **Post-War Proliferation:** After the war, Allied forces, including the United States and the Soviet Union, captured German nerve agent stockpiles and production facilities, leading to further research and development during the Cold War.
- **Chemical Weapons Convention:** The production and stockpiling of **Soman** were banned by the Chemical Weapons Convention of 1993, which classifies it as a Schedule 1 substance. [\[3\]](#) By 2018, all declared worldwide stockpiles, amounting to 9,057 tonnes, were destroyed. [\[3\]](#)

## Physical and Chemical Properties

**Soman** is a volatile, corrosive liquid under standard conditions. Its physical properties contribute significantly to its hazard profile as a chemical weapon.

Table 1: Physical and Chemical Properties of **Soman** (GD)

Property	Value	Source(s)
Chemical Name	<b>O-Pinacolyl methylphosphonofluoridate</b>	<a href="#">[3]</a>
Chemical Formula	C <sub>7</sub> H <sub>16</sub> FO <sub>2</sub> P	<a href="#">[4]</a>
Molecular Weight	182.2 g/mol	<a href="#">[5]</a>
Appearance	Clear, colorless liquid; discolors to dark brown with aging.	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Odor	Faint camphor or rotting fruit odor when pure.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Boiling Point	167°C to 200°C (332.6°F to 392°F)	<a href="#">[4]</a>
Liquid Density	1.02 g/mL at 25°C (77°F)	<a href="#">[4]</a> <a href="#">[5]</a>
Vapor Density	6.33 (air = 1)	<a href="#">[4]</a> <a href="#">[5]</a>
Vapor Pressure	0.4 mm Hg at 25°C	<a href="#">[5]</a>
Aqueous Solubility	Slightly soluble (21 g/L at 20°C)	<a href="#">[4]</a> <a href="#">[5]</a>
Flashpoint	121°C (250°F)	<a href="#">[4]</a>
Persistence	Considered a "low persistent" agent. Vapors persist for minutes to hours; liquid for hours to days.	<a href="#">[6]</a>

**Soman** is reactive and decomposes under certain conditions. It is destroyed by bleaching powder, though this reaction can produce toxic cyanogen chloride.[\[4\]](#) It reacts readily with bases and weak acids, and hydrolysis is significantly faster at higher pH.[\[4\]](#) Contact with metals can lead to the evolution of flammable hydrogen gas.[\[1\]](#)[\[4\]](#)[\[6\]](#)

## Chemical Synthesis

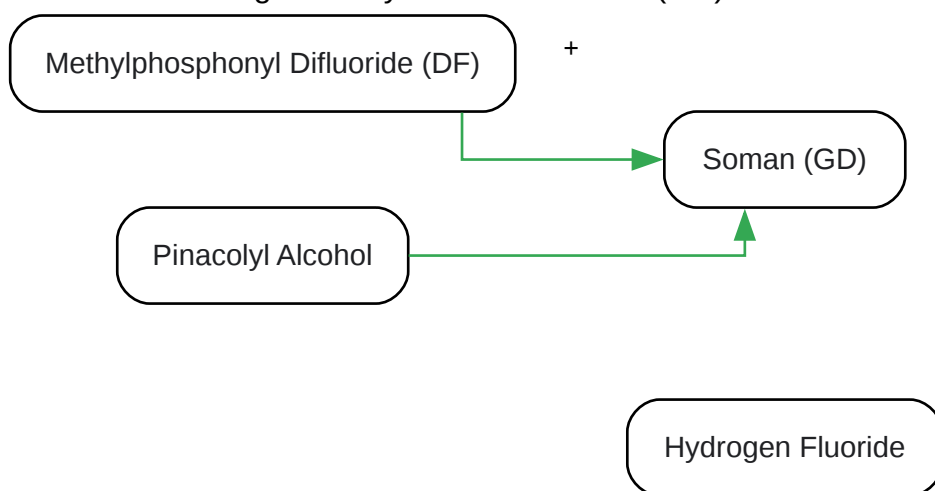
The synthesis of **Soman** is similar to that of Sarin, involving the reaction of a specific alcohol with methylphosphonyl difluoride. Due to its extreme toxicity, this synthesis is restricted under international law.

The primary reaction for the synthesis of **Soman** is: Pinacolyl Alcohol + Methylphosphonyl Difluoride → **Soman** (O-Pinacolyl methylphosphonofluoridate) + Hydrogen Fluoride[3]

- Precursors:
  - Methylphosphonyl difluoride (DF): A key precursor for both Sarin and **Soman**, it is a Schedule 1 chemical.
  - Pinacolyl alcohol (3,3-Dimethyl-2-butanol): This secondary alcohol is the defining precursor for **Soman**. Pinacolone, a related ketone, is a Schedule 3 compound due to its potential use in synthesizing pinacolyl alcohol.[7]

The reaction produces hydrogen fluoride (HF) as a byproduct, which is itself a highly corrosive and toxic acid.[3]

Figure 1. Synthesis of Soman (GD)



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Figure 1. Synthesis of **Soman** (GD)

## Mechanism of Action: Acetylcholinesterase Inhibition

Like all nerve agents, **Soman** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[3][5][8]

- **Normal Cholinergic Transmission:** In the nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a signal. AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing muscles and glands to return to a resting state.
- **AChE Inhibition:** **Soman**, an organophosphate, irreversibly binds to the serine residue in the active site of AChE, forming a stable phosphorylated enzyme complex.[3][5] This inactivation of AChE prevents the breakdown of ACh.
- **Cholinergic Crisis:** The resulting accumulation of excess ACh in synapses and neuromuscular junctions leads to continuous stimulation of muscarinic and nicotinic receptors.[9] This overstimulation causes a "cholinergic crisis," characterized by convulsions, respiratory failure, and ultimately, death.[8]

## The "Aging" Process

A critical feature of **Soman's** toxicity is the rapid "aging" of the AChE-**Soman** complex.[10]

- **Mechanism:** Aging is a time-dependent chemical change where the phosphorylated enzyme undergoes dealkylation, specifically the loss of the bulky pinacolyl group.[11][12] This process creates a negatively charged, highly stable covalent bond between the phosphorus atom and the enzyme's serine residue.[11][13]
- **Irreversibility:** Once aged, the inhibited enzyme cannot be reactivated by standard medical countermeasures like oximes.[10][13]

- **Rapid Rate:** The aging process for **Soman** is exceptionally fast. The half-life for aging of the **Soman**-AChE complex is estimated to be between 2 and 5 minutes.<sup>[10][12]</sup> This is significantly faster than for other nerve agents like Sarin, where the aging half-life is several hours.<sup>[10]</sup> This rapid aging makes prompt medical intervention absolutely critical and often renders post-exposure treatment with oximes ineffective.

Figure 2. Mechanism of AChE Inhibition and Aging by Soman

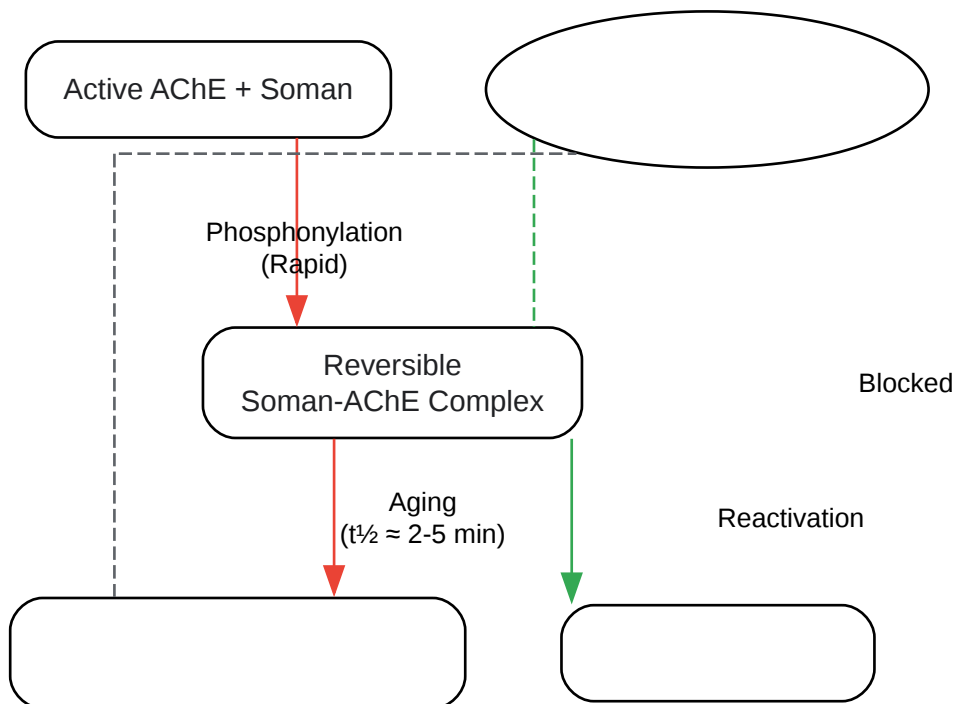
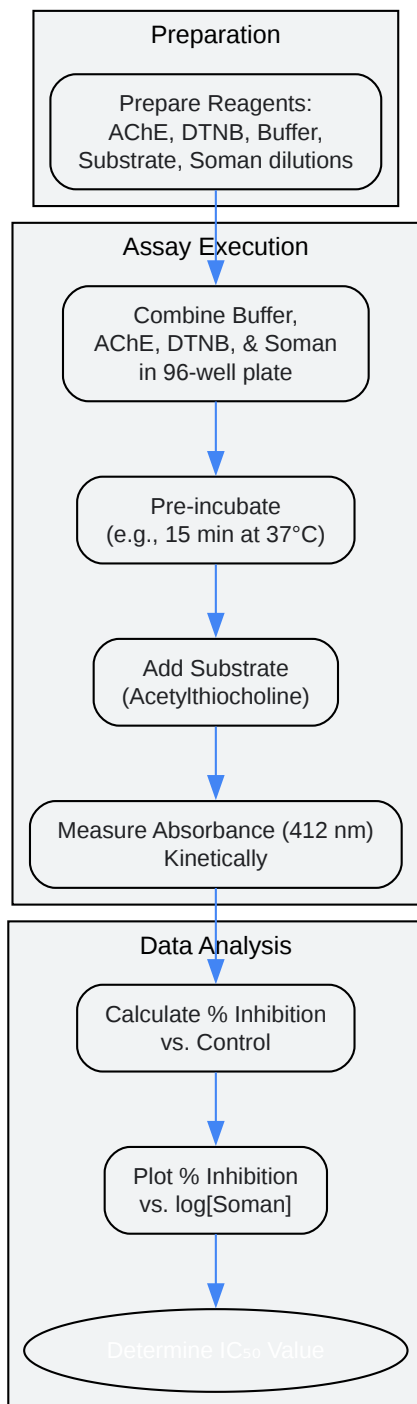


Figure 3. Experimental Workflow for AChE Inhibition Assay

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